

3,5-Dimethylbenzene-1,2-diamine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylbenzene-1,2-diamine

Cat. No.: B1306919

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dimethylbenzene-1,2-diamine**: Chemical Properties and Reactivity

Introduction

3,5-Dimethylbenzene-1,2-diamine, also known as 3,5-dimethyl-o-phenylenediamine, is an aromatic organic compound with the chemical formula C₈H₁₂N₂.^{[1][2][3][4]} It is characterized by a benzene ring substituted with two adjacent amino groups and two methyl groups at the 3 and 5 positions. This diamine is a valuable building block and precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.^[1] Its reactivity is primarily dictated by the nucleophilic nature of the two amino groups. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3,5-Dimethylbenzene-1,2-diamine is typically a solid at room temperature, appearing as a beige crystalline powder.^{[1][5]} It is soluble in organic solvents and should be stored at refrigerated temperatures (2-8°C), protected from light, to ensure stability.^{[1][2][3][6]}

Quantitative Data Summary

The key physicochemical properties of **3,5-Dimethylbenzene-1,2-diamine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	3171-46-8	[1] [2] [3]
Molecular Formula	C ₈ H ₁₂ N ₂	[1] [2] [3] [4] [7]
Molecular Weight	136.19 g/mol	[1] [2] [3] [4]
Appearance	Solid, Beige crystalline powder	[1] [4] [5]
Melting Point	73-78 °C	[2] [6]
Boiling Point	272.1 ± 35.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Flash Point	139.4 ± 25.4 °C	[2]
Polar Surface Area (PSA)	52.04 Å ²	[2]
LogP	0.97 - 1.47	[2] [3]
InChI Key	DMEPVFSJYHJGCD- UHFFFAOYSA-N	[1] [2] [4]
SMILES	Cc1cc(C)c(N)c(N)c1	[2] [6]

Reactivity and Stability

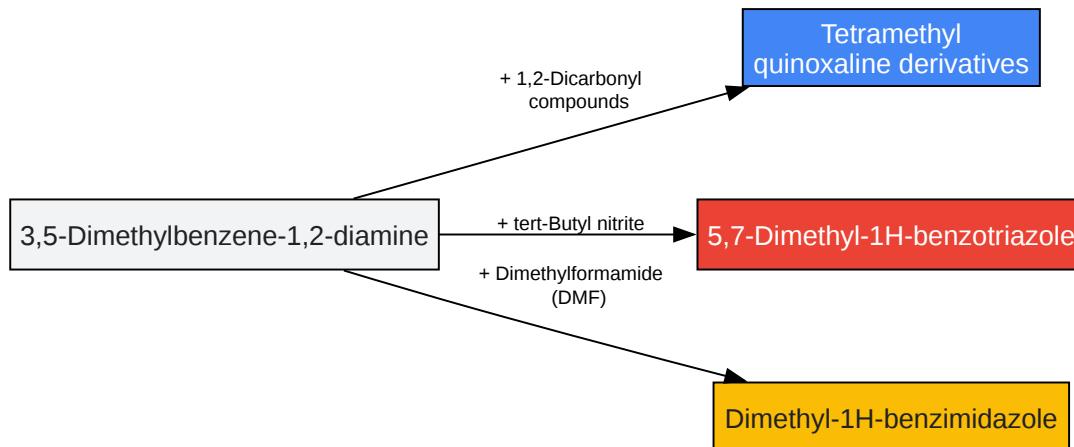
The reactivity of **3,5-Dimethylbenzene-1,2-diamine** is characteristic of aromatic amines, dominated by the two nucleophilic amino groups.

General Reactivity

- Basicity: As a weak aromatic amine base, it reacts with acids in exothermic neutralization reactions to form salts.[\[8\]](#)
- Condensation Reactions: The adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds and other reagents to form heterocyclic systems. This is a cornerstone of its synthetic utility.

- Oxidation: Aromatic amines are susceptible to oxidation, and **3,5-Dimethylbenzene-1,2-diamine** may darken upon exposure to air, a common trait for phenylenediamines.[8]
- Hydrogen Bonding: The presence of two N-H bonds in the amino groups allows for hydrogen bonding, which influences its physical properties and intermolecular interactions.[1]

Stability and Incompatibilities


The compound is generally stable under recommended storage conditions.[9] However, it is incompatible with:

- Strong acids[2]
- Strong oxidizing agents[2]
- Isocyanates
- Halogenated organics
- Peroxides
- Phenols (acidic)
- Epoxides
- Anhydrides
- Acid halides[8]

Contact with these substances should be avoided to prevent vigorous or hazardous reactions.

Experimental Protocols and Synthetic Applications

3,5-Dimethylbenzene-1,2-diamine serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The vicinal diamine functionality is key to forming five- and six-membered rings.

[Click to download full resolution via product page](#)

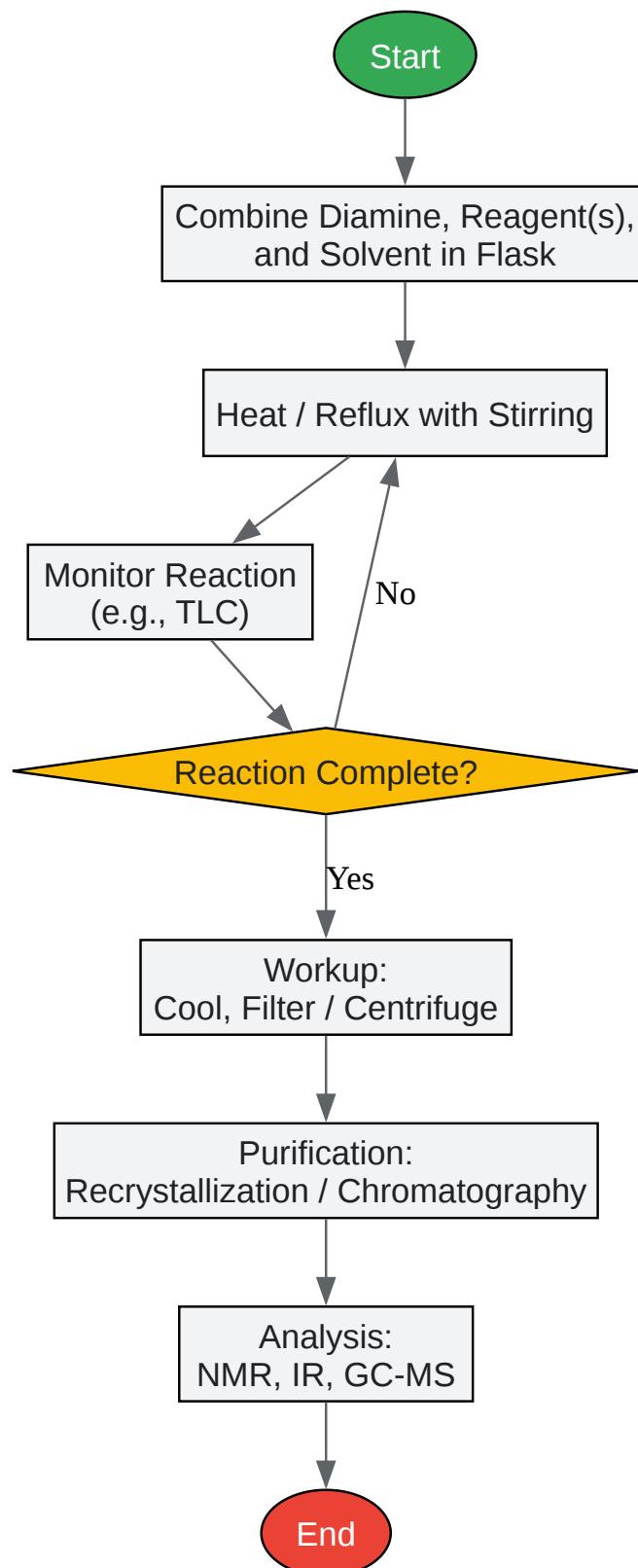
Synthetic pathways from **3,5-Dimethylbenzene-1,2-diamine**.

Protocol 1: Synthesis of Tetramethyl Quinoxaline Derivatives

This protocol outlines a general procedure for the condensation reaction to form quinoxalines.

- Reactants: 1,2-Diamino-3,5-dimethylbenzene and a 1,2-dicarbonyl compound (e.g., biacetyl).
- Solvent: A suitable protic solvent such as ethanol or acetic acid is typically used.
- Procedure:
 - Dissolve the diamine in the solvent in a round-bottom flask.
 - Add the 1,2-dicarbonyl compound to the solution, often dropwise.

- The reaction is typically exothermic and may proceed at room temperature or require gentle heating/reflux to go to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the product often precipitates from the solution upon cooling.
- Isolate the product by filtration, wash with a cold solvent to remove impurities, and dry.
- Further purification can be achieved by recrystallization.


Protocol 2: Synthesis of 5,7-Dimethyl-1H-benzotriazole

This procedure involves diazotization of one amino group followed by intramolecular cyclization.

- Reactants: 1,2-Diamino-3,5-dimethylbenzene and a diazotizing agent like tert-butyl nitrite or sodium nitrite in an acidic medium.
- Solvent: Typically an alcohol or an aqueous acidic solution.
- Procedure:
 - Dissolve the diamine in the chosen solvent system.
 - Cool the mixture in an ice bath (0-5 °C).
 - Slowly add the diazotizing agent while maintaining the low temperature.
 - Stir the reaction mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).
 - Allow the mixture to warm to room temperature.
 - The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates a generalized workflow for many syntheses involving **3,5-Dimethylbenzene-1,2-diamine**, based on standard organic chemistry practices.[10]

[Click to download full resolution via product page](#)

A generalized workflow for laboratory synthesis.

Safety and Handling

3,5-Dimethylbenzene-1,2-diamine is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation.[2][6]
- Carcinogenicity: As with many aromatic amines, there is a potential for carcinogenic effects, and it should be handled as a suspected carcinogen.[1]
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[2]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of **3,5-Dimethylbenzene-1,2-diamine** for its safe and effective use in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]
- 2. 3,5-DIMETHYL-1,2-BENZENEDIAMINE | CAS#:3171-46-8 | Chemsoc [chemsoc.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-Dimethylbenzene-1,2-diamine | CymitQuimica [cymitquimica.com]
- 5. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-二氨基-3,5-二甲苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]
- 8. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3,5-Dimethylbenzene-1,2-diamine chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306919#3-5-dimethylbenzene-1-2-diamine-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com